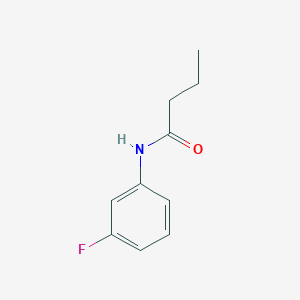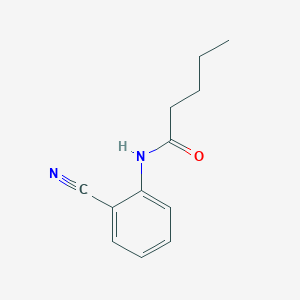
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, commonly known as ABE-792, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the human body.
Wirkmechanismus
ABE-792 works by inhibiting the enzyme N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, which is responsible for the breakdown of endocannabinoids in the human body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, ABE-792 increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and subsequent modulation of these physiological processes.
Biochemical and Physiological Effects
ABE-792 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, ABE-792 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. These effects are thought to be mediated by the modulation of the endocannabinoid system in the body.
Vorteile Und Einschränkungen Für Laborexperimente
ABE-792 has several advantages for lab experiments. It is a potent and selective N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide inhibitor, making it a useful tool for studying the endocannabinoid system in the human body. Additionally, ABE-792 has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, ABE-792 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, ABE-792 may have off-target effects, which could complicate data interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for the study of ABE-792. One potential area of research is the development of ABE-792 as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the long-term safety and efficacy of ABE-792. Furthermore, the development of novel N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of ABE-792 involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to obtain ABE-792. This synthesis method has been optimized to produce high yields of pure ABE-792, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
ABE-792 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and anti-inflammatory effects in preclinical studies. Additionally, ABE-792 has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that ABE-792 may have potential as a novel therapeutic agent for the treatment of various neurological and psychiatric disorders.
Eigenschaften
Molekularformel |
C17H16Cl3NO3 |
|---|---|
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-3-23-15-7-5-4-6-14(15)21-17(22)10(2)24-16-9-12(19)11(18)8-13(16)20/h4-10H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
YXCUCFPTWFFOTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



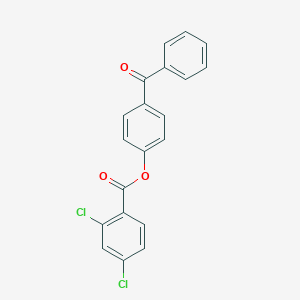
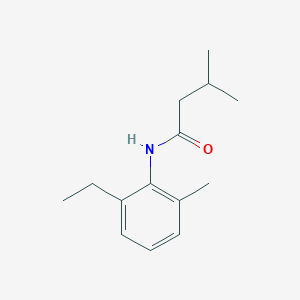
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

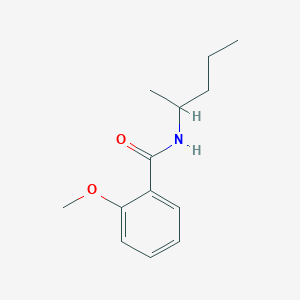
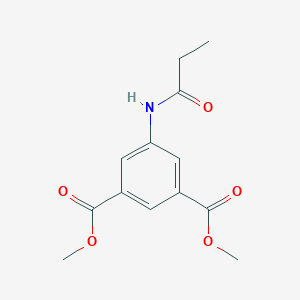
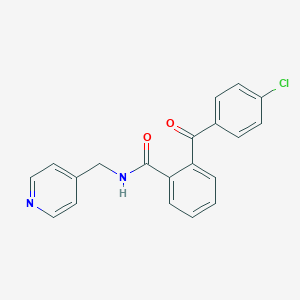
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
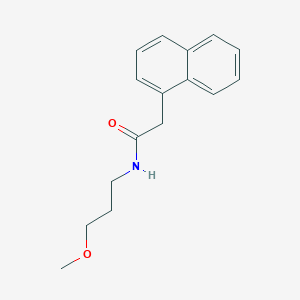
![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)

